molecular formula C16H16N2O2 B4712545 N-dibenzo[b,d]furan-3-yl-N'-propylurea

N-dibenzo[b,d]furan-3-yl-N'-propylurea

Cat. No.: B4712545
M. Wt: 268.31 g/mol
InChI Key: RUIYFRZWOMJJPR-UHFFFAOYSA-N
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Description

N-Dibenzo[b,d]furan-3-yl-N'-propylurea is a urea derivative characterized by a dibenzofuran aromatic system and a propyl chain. For instance, urea derivatives with aromatic or hydrophobic substituents are critical in biochemistry, pharmaceuticals, and materials science. The dibenzofuran moiety likely contributes to electronic interactions, as seen in Silicon Quantum Dot (SQD) assemblies, where similar structures facilitate energy transfer processes .

Properties

IUPAC Name

1-dibenzofuran-3-yl-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-9-17-16(19)18-11-7-8-13-12-5-3-4-6-14(12)20-15(13)10-11/h3-8,10H,2,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIYFRZWOMJJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzo[b,d]furan-3-yl-N’-propylurea typically involves the reaction of dibenzofuran derivatives with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of N-dibenzo[b,d]furan-3-yl-N’-propylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

N-dibenzo[b,d]furan-3-yl-N’-propylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran oxides, while substitution reactions can produce a variety of substituted dibenzofuran derivatives .

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-N’-propylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-N’-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Biochemical Effects of Propylurea Derivatives

Compound Substituents Key Effect Reference
Propylurea Propyl Inhibits Hb S polymerization
CPU Cyclohexyl, phenyl Binds sEH, inhibits enzyme activity
N-Dibenzo[b,d]furan-3-yl-N'-propylurea Dibenzofuran, propyl Likely enhances electronic interactions

Urea Derivatives in Optoelectronics

  • N-Propylurea vs. Propylamine Spacers in SQDs :
    In SQD-PDI assemblies, N-propylurea facilitates energy transfer (~2×10⁹ s⁻¹), while propylamine enables electron transfer. The dibenzofuran variant’s conjugated system may further enhance energy transfer efficiency due to extended π-electron delocalization .

Table 2: Optoelectronic Properties of Urea Derivatives

Compound Spacer Type Transfer Process Rate (s⁻¹) Application Reference
SQD-N-propylurea-PDI Urea Energy transfer ~2×10⁹ Fluorescent imaging
SQD-propylamine-PDI Amine Electron transfer Not specified Optoelectronics

Nitro-Substituted Ureas in Explosives

  • N-Nitro-N′-propylurea: Synthesized via dehydration of urea nitrates (60% yield), this compound is used in explosives.

Table 3: Chemical Reactivity of Urea Derivatives

Compound Functional Group Yield (%) Application Reference
N-Nitro-N′-propylurea Nitro 60 Explosives
This compound Dibenzofuran N/A Materials science

Sulfonylureas in Pharmaceuticals

  • Chlorpropamide (N-(p-Chlorobenzenesulfonyl)-N'-propylurea) :
    A sulfonylurea antidiabetic agent with a melting point of 129.2–129.8°C. The sulfonamide group enhances hypoglycemic activity, whereas the dibenzofuran variant’s aromatic system may target different biological pathways .

Table 4: Pharmacological Comparison

Compound Substituent Application Key Property Reference
Chlorpropamide p-Chlorobenzenesulfonyl Antidiabetic Sulfonylurea activity
This compound Dibenzofuran Understudied Potential optoelectronic use

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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